molecular formula C11H13FOS B13644109 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13644109
M. Wt: 212.29 g/mol
InChI Key: LTCFLYLHSISCSY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one (C${11}$H${13}$FOS, MW 212.28) is a fluorinated aromatic ketone featuring a propylthio (-SPr) substituent. Its synthesis likely involves nucleophilic substitution or thioalkylation reactions, similar to analogs such as 1-cyclohexyl-2-(phenylthio)ethan-1-one (52.4% yield via K$2$CO$3$-mediated substitution) .

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-2-7-14-8-11(13)9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3

InChI Key

LTCFLYLHSISCSY-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 2-Fluoroacetophenone Derivatives

A common approach is to start from 1-(2-fluorophenyl)ethan-1-one or its halogenated derivatives and introduce the propylthio group via nucleophilic substitution.

  • Step 1: Preparation of 2-Fluoroacetophenone Derivative

    1-(2-Fluorophenyl)ethan-1-one can be prepared or procured as a starting material. This compound features a fluorine atom ortho to the ketone group on the phenyl ring.

  • Step 2: Introduction of Propylthio Group

    The propylthio group is introduced by reaction of the ketone derivative with a propylthiolate nucleophile (e.g., sodium propylthiolate or potassium propylthiolate) under basic conditions. The nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, replacing a leaving group such as a halogen or a suitable activated group.

    This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures (0–50 °C) for several hours (2–24 h), often under inert atmosphere to prevent oxidation of the thiol group.

Wittig-Horner Type Reactions (Related Analogues)

Although direct literature on this compound is limited, analogous methods for related compounds such as 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene have been reported. These involve:

  • Preparation of phosphonic acid diesters from halobenzyl chlorides and phosphorous acid esters (e.g., trimethyl phosphite).

  • Reaction of these phosphonic acid diesters with fluoroacetophenone derivatives under strong alkaline conditions (e.g., sodium hydroxide, potassium hydroxide) in solvents like toluene or benzene.

  • The reaction proceeds via a Wittig-Horner mechanism to form substituted ethanone derivatives.

This method could be adapted for the propylthio-substituted compound by using appropriate sulfur-containing phosphonate reagents or by post-modification of the olefinic intermediates.

Thiolation via Thioether Formation from Halogenated Intermediates

Another approach is the reaction of halogenated ethanone intermediates (e.g., 1-(2-fluorophenyl)-2-halogen ethan-1-one) with propanethiol or its salts:

  • The halogenated intermediate is reacted with propanethiol in the presence of a base (e.g., potassium hydroxide) in ethanol or other suitable solvents.

  • This substitution leads to the formation of the propylthio ether linkage.

  • The reaction conditions are mild, typically room temperature to reflux, and the product can be purified by standard chromatographic techniques.

Reaction Conditions and Optimization

The preparation of this compound requires careful control of reaction parameters to maximize yield and purity:

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Toluene Polar aprotic solvents favor nucleophilic substitution
Temperature 0–50 °C (for substitution); room temperature to reflux (for thiolation) Lower temperatures reduce side reactions
Base Sodium hydroxide, potassium hydroxide, sodium tert-butoxide Strong bases deprotonate thiols to form nucleophiles
Reaction Time 2–24 hours Monitored by gas chromatography or TLC
Atmosphere Inert (argon or nitrogen) Prevents oxidation of thiol groups
Purification Column chromatography (silica gel), recrystallization Ensures high purity of product

Analytical Data and Research Findings

  • Enantiomeric Purity : In related fluorophenyl ethanones, asymmetric hydrogenation methods have been used to produce optically active alcohols with enantiomeric excesses up to 99%, indicating potential for chiral synthesis routes.

  • Spectroscopic Characterization : The presence of the propylthio group can be confirmed by characteristic signals in ^1H NMR (triplet for propyl methyl protons around 0.9 ppm, multiplets for methylene protons) and ^13C NMR (signals for thiol-substituted carbon).

  • Reaction Monitoring : Gas chromatography and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

  • Yield and Purity : Yields for similar thiolation reactions range from 85% to 95%, with purities exceeding 94%, depending on reaction optimization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Solvent(s) Temperature Range Reaction Time Yield (%) Notes
Nucleophilic substitution 1-(2-Fluorophenyl)ethan-1-one + propylthiolate Sodium/potassium propylthiolate DMF, DMSO 0–50 °C 2–24 h 85–90 Requires inert atmosphere
Wittig-Horner type (analogous) o-Fluorobenzyl phosphonate + fluoroacetophenone NaOH, KOH Toluene, benzene 20–30 °C 12 h 94.8 Adaptable for sulfur analogues
Thiolation of halogenated ketone 1-(2-Fluorophenyl)-2-halogen ethanone + propanethiol KOH, EtOH Ethanol RT to reflux Several h 85–95 Mild conditions, easy purification

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the propylthio group may contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and applications of 1-(2-fluorophenyl)-2-(propylthio)ethan-1-one with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Synthesis Applications/Source
This compound 2-Fluorophenyl, Propylthio C${11}$H${13}$FOS 212.28 Likely synthesized via thioalkylation; fluorophenyl enhances electron-withdrawing effects Biochemical research (potential intermediate)
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl, Phenylthio C${14}$H${18}$OS 234.35 52.4% yield via nucleophilic substitution (K$2$CO$3$, DMF) Model compound for sulfur-directed catalysis
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one 4-Methylthiophenyl, Isopropylthio C${12}$H${16}$S$_2$ 240.38 98% purity; lab-scale synthesis Unspecified (commercially available)
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one 2,4-Difluorophenyl, Hydroxyethylthio C${10}$H${10}$F$2$O$2$S 240.25 Pharmaceutical intermediate; polar hydroxyethyl group improves solubility Antifungal/antitumor agent precursor
2-(Dimethyl(oxo)-λ$^6$-sulfanylidene)-1-(p-tolyl)ethan-1-one p-Tolyl, Dimethyl sulfone C${11}$H${14}$O$_2$S 226.29 Melting point 137.3–138.5°C; Ru(II)-catalyzed synthesis Catalysis (DFT-supported mechanisms)
1-(2-Fluorophenyl)ethan-1-one 2-Fluorophenyl C$8$H$7$FO 138.14 Simple aromatic ketone; biochemical reagent Life science research

Electronic and Solubility Trends

  • Sulfur-containing groups (-SPr vs. -SO$_2$Me) further modulate electronic properties; sulfones (e.g., dimethyl sulfone derivatives) are stronger electron-withdrawing groups than thioethers .
  • Solubility : The hydroxyethylthio group in 1-(2,4-difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one increases hydrophilicity, making it more soluble in polar solvents compared to the hydrophobic propylthio chain in the target compound .

Pharmacological Potential

  • Antitumor Activity: Analogous fluorophenyl-propenone derivatives (e.g., compound 5 in ) exhibit antitumor effects, suggesting that the fluorophenyl-thioether scaffold could be optimized for similar applications .
  • Antifungal Applications : Compounds like 1-(2,4-dichlorophenyl)-2-(triazolyl)ethan-1-one () demonstrate antifungal activity, indicating that substituent variation (e.g., Cl vs. F) influences target selectivity .

Biological Activity

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Lysine-Specific Demethylase 1 (LSD1) : Similar compounds have shown that LSD1 plays a critical role in cancer progression. Inhibition of LSD1 can lead to reduced cell proliferation and migration in cancer cells, suggesting that this compound may exhibit similar properties. For instance, a related compound demonstrated an IC50 value of 7.64 μM against MGC-803 gastric cancer cells, indicating significant antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR studies of compounds related to this compound indicate that:

  • Hydrophobicity : Compounds with higher hydrophobic character tend to exhibit better inhibitory activity against LSD1. For example, modifications in the hydrophobic groups significantly influenced the potency of related compounds .
  • Substituent Effects : The presence of various substituents on the phenyl ring can alter the biological activity. Electron-donating groups have been associated with enhanced cytotoxicity in certain contexts .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

CompoundTargetIC50 (μM)Notes
This compoundLSD1TBDPotential inhibitor; further studies needed
Related Compound 27LSD10.564Potent inhibitor; reversible binding
Related Compound 14HCT116 cellsTBDInduced apoptosis; cell cycle arrest observed

Case Studies

Several studies have explored the effects of compounds similar to this compound on various cancer cell lines:

  • Gastric Cancer : In MGC-803 cells treated with related compounds, significant accumulation of H3K4me2 was observed, indicating effective inhibition of LSD1 activity without affecting other histone modifications .
  • Antitumor Activity : Compounds exhibiting thiazole moieties have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural elements similar to those in this compound could contribute to its biological efficacy .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one, and how can impurities be minimized during purification?

Methodological Answer:
A common approach involves coupling 2-fluorophenylacetone derivatives with propylthiol groups under nucleophilic substitution conditions. For example, using a base like DBU to deprotonate the thiol and facilitate reaction with a halogenated intermediate (e.g., bromo or chloro derivatives of 2-fluorophenylacetone) . To remove impurities, consider acid-base extraction: reacting the crude product with concentrated nitric acid to form a nitrate salt, which can be isolated via filtration and later regenerated using a mild base (e.g., NaHCO₃) . Purity should be confirmed via HPLC or GC-MS.

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in a solvent like dichloromethane/hexane. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure solution is achieved via direct methods in SHELXS or SHELXD . Refinement uses SHELXL , which optimizes parameters like bond lengths, angles, and thermal displacement factors. Fluorine atoms require careful modeling due to their high electron density . For validation, check R-factors (<5%) and residual electron density maps .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
While specific toxicity data for this compound is limited, analogs with fluorophenyl and thioether groups suggest potential acute toxicity (oral/dermal/inhalation Category 4). Use PPE (gloves, goggles, fume hood), and avoid skin contact. Store in a cool, dry environment under inert gas (N₂/Ar). In case of exposure, rinse affected areas with water and seek medical evaluation. No environmental hazard data exists, so treat waste as hazardous .

Advanced: How can researchers evaluate the biological activity of this compound, and what structural modifications enhance cytotoxicity?

Methodological Answer:
Screen for cytotoxicity using assays like MTT or SRB against cancer cell lines (e.g., HeLa, MCF-7). For structure-activity relationship (SAR) studies, modify the thioether chain (e.g., replace propyl with cyclopropyl or aryl groups) or introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance stability and binding affinity . Testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) can reveal antimicrobial potential. HRMS and NMR are critical for confirming derivative structures .

Advanced: How should contradictions in HRMS or NMR data be resolved during characterization?

Methodological Answer:
If observed HRMS ([M+Na]+) deviates from calculated values (e.g., ±0.0001 Da), verify ionization parameters (ESI vs. APCI) and calibrate the instrument with a standard (e.g., sodium trifluoroacetate). For NMR discrepancies (e.g., unexpected splitting in ¹H spectra), check for diastereomers or rotamers by variable-temperature NMR. If unresolved, use 2D techniques (COSY, HSQC) to assign signals unambiguously . Computational tools (e.g., DFT for predicting chemical shifts) can also aid interpretation .

Advanced: What strategies optimize the compound’s stability for long-term pharmacological studies?

Methodological Answer:
Stability is influenced by the thioether group’s susceptibility to oxidation. Strategies include:

  • Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive sites.
  • Structural modification : Replace the propylthio group with a sulfone (oxidized derivative) or introduce steric hindrance (e.g., tert-butyl groups).
  • Storage : Lyophilize and store under argon at -20°C. Monitor degradation via LC-MS every 3–6 months .

Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. Key parameters include:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.
  • Transition State Analysis : Identify energy barriers for reactions like thioether oxidation or ketone reduction.
    Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reactions) .

Basic: What spectroscopic techniques are essential for confirming the compound’s identity?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1675 cm⁻¹) and C-F (1210–1140 cm⁻¹) stretches .
  • ¹³C NMR : Look for the ketone carbon (~205–210 ppm) and fluorine-induced deshielding in the aromatic region .
  • HRMS : Match [M+H]+ or [M+Na]+ to theoretical mass (C₁₁H₁₃FOS: 212.067 Da) with <2 ppm error .

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